6-(Hydroxymethyl)-6-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-6-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a hydroxymethyl group and a methyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-6-methylpiperidin-2-one can be achieved through several methods. One common approach involves the reaction of 6-methylpiperidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enzymatic catalysis is another method that can be employed for the selective introduction of the hydroxymethyl group, offering a more environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-6-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the piperidine ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of 6-methylpiperidin-2-one-6-carboxylic acid.
Reduction: Formation of 6-(hydroxymethyl)-6-methylpiperidin-2-ol.
Substitution: Formation of various substituted piperidines depending on the nucleophile used .
Scientific Research Applications
6-(Hydroxymethyl)-6-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
6-Hydroxymethylpterin: Shares the hydroxymethyl group but differs in its overall structure and biological activity.
6-Hydroxymethylfurfural: Contains a furan ring instead of a piperidine ring, leading to different chemical properties and applications.
6-Hydroxymethyl-7,8-Dihydropterin: Another compound with a hydroxymethyl group, but with distinct pharmacological effects .
Uniqueness: 6-(Hydroxymethyl)-6-methylpiperidin-2-one is unique due to its specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)-6-methylpiperidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-7(5-9)4-2-3-6(10)8-7/h9H,2-5H2,1H3,(H,8,10) |
InChI Key |
BXPUUCFMRWKGQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.